Cas no 338748-18-8 (1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE)

1-(4-Chlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a substituted 1,2,4-triazole derivative with potential applications in medicinal chemistry and agrochemical research. Its structure features a chlorobenzyl group at the 1-position and tetramethyl-substituted diamino groups at the 3- and 5-positions, enhancing its stability and reactivity. The compound's well-defined molecular framework makes it a valuable intermediate for synthesizing heterocyclic compounds with biological activity. Its chlorinated aromatic moiety may contribute to lipophilicity, influencing binding interactions in target systems. The tetramethyl substitution pattern could improve solubility and metabolic stability, making it of interest for structure-activity relationship studies. This compound is typically handled under standard laboratory conditions for air- and moisture-sensitive reagents.
1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE structure
338748-18-8 structure
Product Name:1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE
CAS No:338748-18-8
MF:C13H18ClN5
MW:279.768520832062
MDL:MFCD00794565
CID:5195174
Update Time:2026-03-05

1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
    • 1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE
    • N-[1-(4-CHLOROBENZYL)-3-(DIMETHYLAMINO)-1H-1,2,4-TRIAZOL-5-YL]-N,N-DIMETHYLAMINE
    • Oprea1_433965
    • 1-[(4-chlorophenyl)methyl]-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine
    • MDL: MFCD00794565
    • Inchi: 1S/C13H18ClN5/c1-17(2)12-15-13(18(3)4)19(16-12)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3
    • InChI Key: YPODIIRNUQTJPN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CN1C(=NC(N(C)C)=N1)N(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 278
  • XLogP3: 3.1
  • Topological Polar Surface Area: 37.2

1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE Pricemore >>

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1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE Suppliers

Amadis Chemical Company Limited
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(CAS:338748-18-8)1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE
Order Number:A1018750
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:22
Price ($):315.0
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1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE Related Literature

Additional information on 1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE

Introduction to 1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE (CAS No. 338748-18-8)

The compound 1-(4-chlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine, identified by its CAS number 338748-18-8, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic organic molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry and drug development. The presence of a tetramethyl-substituted 1H-1,2,4-triazole core combined with a 4-chlorobenzyl side chain endows it with distinct chemical properties that make it a promising candidate for further investigation.

Recent research in the domain of nitrogen-containing heterocycles has highlighted the importance of triazole derivatives in the design of bioactive molecules. The tetramethyl modification on the triazole ring enhances its stability and influences its electronic distribution, which is critical for modulating biological activity. Additionally, the 4-chlorobenzyl group introduces a polar aromatic moiety that can interact with biological targets through hydrophobic and electrostatic forces. Such structural motifs are frequently explored in the development of novel therapeutic agents.

In the context of drug discovery, this compound has been studied for its potential as an intermediate in synthesizing more complex pharmacophores. The triazole core is a well-documented scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 1-(4-chlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine may confer selective interactions with certain enzymes or receptors, making it a valuable tool for structure-activity relationship (SAR) studies.

One of the most compelling aspects of this compound is its versatility as a building block for larger molecules. The N3,N3,N5,N5-tetramethyl group provides multiple sites for further functionalization, allowing chemists to tailor its properties for specific applications. For instance, modifications at these nitrogen atoms could enhance solubility or improve metabolic stability, which are crucial factors in drug development. Furthermore, the 4-chlorobenzyl moiety can serve as a handle for conjugation to other bioactive units or for selective labeling in biochemical assays.

Current research trends suggest that compounds featuring nitrogen heterocycles are increasingly being explored for their therapeutic potential. The tetramethyl-substituted triazole derivative aligns well with this trend, as it combines the favorable characteristics of triazole-based scaffolds with additional functional groups that can enhance binding affinity and selectivity. Preliminary studies have indicated that such derivatives may exhibit inhibitory activity against certain kinases or other targets relevant to diseases like cancer and inflammation.

The synthesis of 1-(4-chlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine involves multi-step organic transformations that highlight the synthetic prowess required to construct complex molecular architectures. Key steps typically include condensation reactions to form the triazole ring followed by selective alkylation and methylation to introduce the desired substituents. The use of advanced synthetic techniques ensures high purity and yield, which are essential for downstream applications such as biological testing.

In conclusion, 1-(4-chlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine (CAS No. 338748-18-8) represents a fascinating example of how structural modifications can influence biological activity and therapeutic potential. Its unique combination of a tetramethyl-substituted triazole core and a 4-chlorobenzyl side chain makes it a versatile intermediate with broad applications in pharmaceutical research. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in the discovery and development of novel therapeutics.

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Amadis Chemical Company Limited
(CAS:338748-18-8)1-(4-CHLOROBENZYL)-N3,N3,N5,N5-TETRAMETHYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE
A1018750
Purity:99%
Quantity:1g
Price ($):315.0
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